1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)-
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Overview
Description
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the pyrrolidino group enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole derivatives can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine . Additionally, the reaction between hydrazides and carboxylic acids or amides can lead to the formation of 1,3,4-oxadiazoles .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves scalable and efficient synthetic routes. The use of solvent-free conditions and green chemistry principles is becoming more prevalent to minimize environmental impact . Techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives .
Scientific Research Applications
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2-(2-pyrrolidino-2-propyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in cancer cell proliferation . Additionally, it can interact with nucleic acids and proteins, leading to cytotoxic effects on malignant cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,2,3-Oxadiazole: Less commonly studied but also exhibits interesting chemical properties.
1,2,5-Oxadiazole: Known for its stability and unique reactivity.
Uniqueness
1,3,4-Oxadiazole, 2-(2-pyrrolidino-2-propyl)- is unique due to its enhanced biological activity and chemical stability. The presence of the pyrrolidino group further distinguishes it from other oxadiazole derivatives, providing it with unique pharmacological properties .
Properties
CAS No. |
32515-31-4 |
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Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-pyrrolidin-2-ylpropyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7(8-3-2-4-10-8)5-9-12-11-6-13-9/h6-8,10H,2-5H2,1H3 |
InChI Key |
CQTKVYHURMMRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=CO1)C2CCCN2 |
Origin of Product |
United States |
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